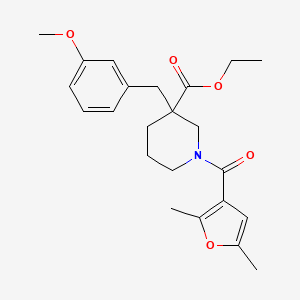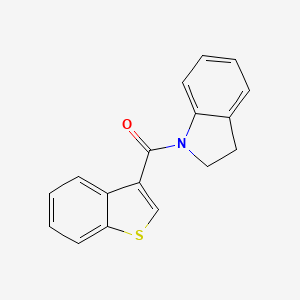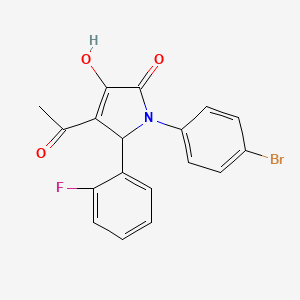
ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate, also known as DMF-DPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of piperidinecarboxylate and has been synthesized using various methods, which will be discussed in detail in The purpose of this paper is to provide a comprehensive overview of DMF-DPB, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress and inflammation, and the reduction of inflammation and oxidative stress in cardiovascular diseases. This compound has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
実験室実験の利点と制限
One of the advantages of using ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate in lab experiments is its low toxicity profile, which makes it a safe compound to work with. This compound is also readily available and can be synthesized using various methods. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate research, including the development of more efficient synthesis methods, the optimization of its therapeutic applications, and the investigation of its potential side effects. This compound can also be used in combination with other therapeutic agents to enhance its efficacy in cancer therapy, neurological disorders, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising potential in various fields of scientific research, including cancer therapy, neurological disorders, and cardiovascular diseases. This compound can be synthesized using various methods and has a low toxicity profile, making it a safe compound to work with. Further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic applications.
合成法
Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been synthesized using various methods, including the reaction of 2,5-dimethyl-3-furoic acid with 3-methoxybenzylamine, followed by the reaction with ethyl chloroformate and piperidine in the presence of triethylamine. Another method involves the reaction of 2,5-dimethyl-3-furoic acid with 3-methoxybenzylamine, followed by the reaction with ethyl chloroformate and piperidine in the presence of N,N-dimethylformamide. These methods result in the formation of this compound, which has been characterized using various spectroscopic techniques.
科学的研究の応用
Ethyl 1-(2,5-dimethyl-3-furoyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been found to have potential therapeutic applications in various fields of scientific research, including cancer therapy, neurological disorders, and cardiovascular diseases. In cancer therapy, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In neurological disorders, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which can potentially be used in the treatment of atherosclerosis and hypertension.
特性
IUPAC Name |
ethyl 1-(2,5-dimethylfuran-3-carbonyl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-5-28-22(26)23(14-18-8-6-9-19(13-18)27-4)10-7-11-24(15-23)21(25)20-12-16(2)29-17(20)3/h6,8-9,12-13H,5,7,10-11,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNDAHYHAQRRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=C(OC(=C2)C)C)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)
![6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5151216.png)
![1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5151217.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5151226.png)
![3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5151228.png)
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5151240.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)
![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5151271.png)

![N-(2-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5151311.png)

![1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide](/img/structure/B5151317.png)
![3-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5151324.png)
